molecular formula C17H19N2O6P B11398320 Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11398320
M. Wt: 378.3 g/mol
InChI Key: KCLJWLYXPDVROB-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a phosphonate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactionsThe reaction conditions often involve high temperatures and the use of specific solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The phosphonate group can mimic phosphate groups in biological systems, affecting cellular processes .

Comparison with Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring structure.

    Oxazole Derivatives: Compounds such as 2-(4-methoxyphenyl)-1,3-oxazole and 4-methyl-1,3-oxazole are structurally related.

    Phosphonate Compounds: Dimethyl methylphosphonate and diethyl phosphonate are similar in terms of the phosphonate group.

Uniqueness: Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H19N2O6P

Molecular Weight

378.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H19N2O6P/c1-21-13-8-6-12(7-9-13)15-19-17(26(20,22-2)23-3)16(25-15)18-11-14-5-4-10-24-14/h4-10,18H,11H2,1-3H3

InChI Key

KCLJWLYXPDVROB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)P(=O)(OC)OC

Origin of Product

United States

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